molecular formula C20H18F2O3 B5856480 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5856480
M. Wt: 344.4 g/mol
InChI Key: IJZFRBNGKCKBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as DBM, is a synthetic flavonoid that has gained significant attention in recent years due to its potential applications in scientific research. DBM is a derivative of the naturally occurring flavonoid, 7-hydroxyflavone, and has been shown to possess a range of biological activities.

Scientific Research Applications

7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it is thought to act through multiple pathways. 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including protein kinase C and cyclin-dependent kinases. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects:
7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. Additionally, 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to have antioxidant effects and may protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of interest is its potential use in combination with other anticancer drugs to enhance their effectiveness. Another area of interest is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one and its potential applications in other areas of scientific research.

Synthesis Methods

7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxyflavone with 2,4-difluorobenzyl bromide and subsequent alkylation and cyclization reactions. The final product is obtained through purification and recrystallization steps. The purity of 7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be confirmed through analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2O3/c1-3-4-13-9-19(23)25-20-12(2)18(8-7-16(13)20)24-11-14-5-6-15(21)10-17(14)22/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFRBNGKCKBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

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